![molecular formula C10H6F3NO B1321819 (2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 62739-04-2](/img/structure/B1321819.png)
(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group, the hydroxy group, and the nitrile group onto the appropriate carbon atoms. Trifluoromethylation is a common reaction in organic chemistry and can be achieved using various reagents . The introduction of the hydroxy and nitrile groups can be achieved through various functional group interconversion reactions.Chemical Reactions Analysis
This compound could potentially undergo various chemical reactions. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions . The hydroxy group could potentially be deprotonated to form an alkoxide, which could then participate in various reactions. The nitrile group could undergo hydrolysis to form a carboxylic acid, among other reactions.Scientific Research Applications
Molecular Structure and Conformation Analysis :
- The crystal structure of a similar compound, (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid, demonstrates different conformations in its molecules, which forms a hydrogen-bonded dimer. This finding has implications for understanding the molecular behavior of similar compounds (Swenson, Lu, & Burton, 1997).
- In another study, the photoisomerization of similar compounds, 3-amino-3-phenylprop-2-enenitriles, was explored using UV and 13C NMR spectroscopy. This research provides insights into the reaction mechanisms of these compounds (Chiacchio, Musumarra, & Purrello, 1988).
Photophysical Properties and Frontier Orbitals :
- A study on derivatives of α,β-Unsaturated Acrylonitrile reported their conformational and molecular structures, photophysical properties, and frontier orbital energies. This research is valuable for understanding the electronic properties of these compounds and their potential applications in materials science (Percino et al., 2016).
Applications in Polymerization :
- Research on the complexation of trifluoromethanesulphonates by their conjugate acid in different solvents provides foundational knowledge for the polymerization of ethylenic monomers. Such studies contribute to advancements in polymer chemistry and materials engineering (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Anti-malarial Activity :
- A series of hydroxyenone derivatives, structurally related to the queried compound, demonstrated potent anti-malarial activity. This highlights the potential of these compounds in pharmaceutical applications (Dalal, Kumar, Khanna, Kumar, Paliwal, & Kamboj, 2019).
Studies on Photoluminescence :
- Investigations into the optical and X-ray diffraction characteristics of crystals of similar compounds revealed that different crystal habits and sizes can lead to varying emission properties. This research can inform the design of materials for optoelectronic applications (Percino et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown interactions with the serotonergic system .
Mode of Action
It’s worth noting that similar compounds have been found to modulate the serotonergic system, particularly the 5-ht 1a and 5-ht 3 receptors .
Biochemical Pathways
Related compounds have been associated with the serotonergic system, which plays a crucial role in mood regulation .
Result of Action
Related compounds have shown an antidepressant-like effect in animal models, which was associated with the modulation of the serotonergic system .
properties
IUPAC Name |
(Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-4,6,15H/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHQFPZKTAMWSO-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=C/O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614043 |
Source
|
Record name | (2Z)-3-Hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
CAS RN |
62739-04-2 |
Source
|
Record name | (2Z)-3-Hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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